molecular formula C27H29N3O3S B7732401 (2E)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

(2E)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B7732401
M. Wt: 475.6 g/mol
InChI Key: OJADKTYSSYCPPK-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyano group, a methoxy group, a pentyloxy group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiazole ring, followed by the introduction of the cyano group and the phenyl substituents. Common reagents used in these reactions include thionyl chloride, sodium cyanide, and various aromatic aldehydes. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

(2E)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-[3-methoxy-4-(butyloxy)phenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
  • (2E)-2-cyano-3-[3-methoxy-4-(hexyloxy)phenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Uniqueness

The uniqueness of (2E)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, the presence of the pentyloxy group may enhance its lipophilicity and influence its interaction with biological membranes.

Properties

IUPAC Name

(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3S/c1-4-5-6-13-33-24-12-11-21(16-25(24)32-3)14-22(17-28)26(31)30-27-29-18-23(34-27)15-20-9-7-19(2)8-10-20/h7-12,14,16,18H,4-6,13,15H2,1-3H3,(H,29,30,31)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJADKTYSSYCPPK-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.